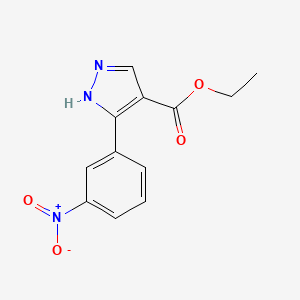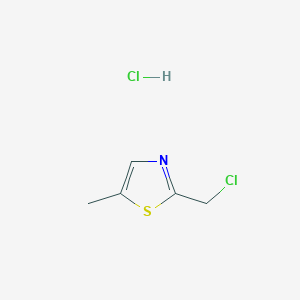
Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylammonium tetrakis(pentafluorophenyl)borate (TEATPB) is a quaternary ammonium salt of boron that has been widely used in scientific research for various applications. TEATPB is a versatile compound due to its high solubility in a variety of organic solvents, its high stability, and its ability to form complexes with other molecules. TEATPB has been used in a range of scientific research applications, such as in organic synthesis, in the study of biological molecules, and in the development of new materials.
Scientific Research Applications
Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% has been widely used in scientific research for various applications. It has been used in organic synthesis as a catalyst for the formation of carbon-carbon bonds. It has also been used in the study of biological molecules, such as proteins and nucleic acids, to stabilize and study their structures. Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% has been used in the development of new materials, such as polymers and nanoparticles, and it has been used as a reagent in the synthesis of organic compounds.
Mechanism of Action
Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% acts as a Lewis acid, meaning that it can donate a pair of electrons to form a bond with a Lewis base. The boron atom in Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% is able to form a coordinate covalent bond with a Lewis base, such as an amine or a carboxylic acid. This allows Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% to act as a catalyst in organic synthesis reactions and to stabilize biological molecules.
Biochemical and Physiological Effects
Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% is not known to have any direct biochemical or physiological effects. However, it has been used in the study of biological molecules, such as proteins and nucleic acids, and it has been used as a reagent in the synthesis of organic compounds.
Advantages and Limitations for Lab Experiments
Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% has several advantages for use in laboratory experiments. It is a highly stable compound with a high solubility in a variety of organic solvents. It is also a versatile reagent, capable of forming complexes with other molecules. However, Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% is toxic and should be handled with caution.
Future Directions
The use of Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% in scientific research is likely to continue to expand in the future. It has potential applications in the development of new materials, such as polymers and nanoparticles. It could also be used in the synthesis of more complex organic molecules. Additionally, Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% could be used in the study of biological molecules, such as proteins and nucleic acids, to gain further insights into their structures and functions. Finally, Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% could be used as a catalyst in organic synthesis reactions to develop new and efficient synthetic pathways.
Synthesis Methods
Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% can be synthesized by reacting tetraethylammonium bromide (TEAB) with potassium pentafluorophenylborate in a 1:1 molar ratio in anhydrous dimethylsulfoxide (DMSO) at room temperature. The reaction is complete after several hours and the Tetraethylammonium tetrakis(pentafluorophenyl)borate, 97% product can be isolated by filtration and recrystallization from a suitable solvent.
properties
IUPAC Name |
tetraethylazanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24BF20.C8H20N/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-5-9(6-2,7-3)8-4/h;5-8H2,1-4H3/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMKGQJICCOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC[N+](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20BF20N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)